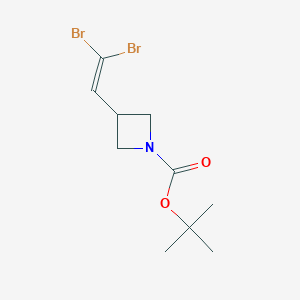![molecular formula C9H8N2O B12276444 Imidazo[1,2-a]pyridine-2-acetaldehyde CAS No. 1260384-01-7](/img/structure/B12276444.png)
Imidazo[1,2-a]pyridine-2-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridine-2-acetaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyridine-2-acetaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridine with aldehydes. For example, the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone yields key intermediates that can be further processed to obtain imidazo[1,2-a]pyridine derivatives . Another method involves the use of metal-free conditions, such as the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and environmentally friendly processes. Metal-free direct synthesis methods are preferred due to their lower ecological impact. These methods often involve the condensation of 2-aminopyridine with various carbonyl compounds or alkenes .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-a]pyridine-2-acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-2-carboxylic acids, while reduction reactions may produce imidazo[1,2-a]pyridine-2-methanol derivatives .
Applications De Recherche Scientifique
Imidazo[1,2-a]pyridine-2-acetaldehyde has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyridine-2-acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, certain derivatives of imidazo[1,2-a]pyridine have been shown to inhibit neuropeptide S receptors, which are involved in various neurological processes .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine-2-acetaldehyde can be compared with other similar compounds, such as:
- Imidazo[1,2-a]pyridine-2-carboxylic acid
- Imidazo[1,2-a]pyridine-2-methanol
- Imidazo[1,2-a]pyridine-2-chloromethyl
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities . The unique properties of this compound, such as its aldehyde functional group, make it a valuable intermediate for further chemical transformations and applications .
Propriétés
Numéro CAS |
1260384-01-7 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-imidazo[1,2-a]pyridin-2-ylacetaldehyde |
InChI |
InChI=1S/C9H8N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5-7H,4H2 |
Clé InChI |
DRESJGGIRLYPSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN2C=C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B12276379.png)
![3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12276382.png)
![methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)






![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)


![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)
